1-(2,5-Dimethoxyphenyl)-2-methylprop-2-en-1-one
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Overview
Description
1-(2,5-Dimethoxyphenyl)-2-methylprop-2-en-1-one is a synthetic chalcone derivative known for its diverse applications in scientific research. Chalcones are a class of organic compounds with a characteristic structure consisting of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. This compound, in particular, has garnered attention due to its potential biological activities and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,5-Dimethoxyphenyl)-2-methylprop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 2,5-dimethoxybenzaldehyde with acetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the Claisen-Schmidt condensation reaction. Industrial processes may employ continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-(2,5-Dimethoxyphenyl)-2-methylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can facilitate substitution reactions.
Major Products:
Oxidation: Epoxides, carboxylic acids.
Reduction: Saturated ketones, alcohols.
Substitution: Brominated or nitrated derivatives.
Scientific Research Applications
1-(2,5-Dimethoxyphenyl)-2-methylprop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various bioactive molecules and complex organic compounds.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethoxyphenyl)-2-methylprop-2-en-1-one involves its interaction with cellular targets, leading to various biological effects. The compound’s α,β-unsaturated carbonyl system can react with nucleophiles in biological systems, potentially inhibiting enzymes or disrupting cellular processes. It has been shown to induce reactive oxygen species (ROS) generation, leading to oxidative stress and apoptosis in cancer cells .
Comparison with Similar Compounds
- 1-(2,5-Dimethoxyphenyl)-1-[(trimethylsilyl)oxy]propan-2-amine
- 2,5-Dimethoxyamphetamine
- 2,5-Dimethoxyfentanyl
Uniqueness: 1-(2,5-Dimethoxyphenyl)-2-methylprop-2-en-1-one stands out due to its unique α,β-unsaturated carbonyl system, which imparts distinct reactivity and biological activity. Unlike its analogs, this compound has shown specific potential in inducing ROS-mediated apoptosis in cancer cells, making it a promising candidate for anticancer research .
Properties
CAS No. |
89654-21-7 |
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Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
1-(2,5-dimethoxyphenyl)-2-methylprop-2-en-1-one |
InChI |
InChI=1S/C12H14O3/c1-8(2)12(13)10-7-9(14-3)5-6-11(10)15-4/h5-7H,1H2,2-4H3 |
InChI Key |
STAIDXDOYKLXGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)C1=C(C=CC(=C1)OC)OC |
Origin of Product |
United States |
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